molecular formula C20H17FO5 B2911818 Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308297-39-4

Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2911818
CAS No.: 308297-39-4
M. Wt: 356.349
InChI Key: CLYKUNVBSNJHQS-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl group at position 2 of the benzofuran core and a 2-(4-fluorophenyl)-2-oxoethoxy substituent at position 4. Its molecular formula is C₂₁H₁₉FNO₆, with a molecular weight of 414.38 g/mol and a density of 1.3±0.1 g/cm³ .

Properties

IUPAC Name

ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO5/c1-3-24-20(23)19-12(2)26-18-9-8-15(10-16(18)19)25-11-17(22)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYKUNVBSNJHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorophenylacetic acid with ethyl 2-bromo-2-methylpropanoate in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and esterification reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The methyl group at position 2 distinguishes the target compound from analogs with bulkier or aromatic substituents:

  • Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate () replaces the methyl group with a phenyl ring, increasing steric hindrance and molecular weight (497.3 g/mol vs. 414.38 g/mol). This substitution may reduce membrane permeability compared to the methyl analog.

Substituent Variations at Position 5

The 2-(4-fluorophenyl)-2-oxoethoxy group at position 5 is critical for interactions in biological systems. Key comparisons include:

  • Ethyl 2-(4-fluorophenyl)-5-isopropoxy-6-nitrobenzofuran-3-carboxylate () substitutes the oxoethoxy group with an isopropoxy and nitro group, increasing electron-withdrawing effects and polarity, which may influence reactivity .

Ester Group Modifications

Variations in the ester moiety affect pharmacokinetic properties:

  • 2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate () replaces the ethyl ester with a methoxyethyl group, likely improving aqueous solubility due to increased polarity .

Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP Key Substituents
Target Compound C₂₁H₁₉FNO₆ 414.38 3.73 2-methyl, 5-oxoethoxy
Ethyl 6-bromo-2-phenyl analog () C₂₅H₁₈BrFO₅ 497.30 6.4 2-phenyl, 5-oxoethoxy, 6-bromo
Hydrazinyl derivative () C₂₁H₁₉FN₂O₆ 414.38 N/A 2-methyl, 5-hydrazinyl-oxoethoxy
Methoxyethyl ester () C₂₀H₁₉FO₆ 386.36 N/A 2-methyl, 5-benzyloxy, methoxyethyl

Notes:

  • The hydrazinyl derivative () shares the same molecular weight as the target compound but differs in hydrogen-bonding capacity .

Biological Activity

Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C18H18FNO4
  • Molecular Weight : 325.34 g/mol
  • Functional Groups : It contains a benzofuran moiety, an ethyl ester, and a fluorophenyl group, which may contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.
  • Modulation of Receptor Activity : It may influence receptor-mediated signaling pathways, particularly those involved in inflammation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various assays:

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

  • Cell Line Studies : In vitro tests using cancer cell lines demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
A549 (Lung)20Inhibition of cell cycle progression

Antimicrobial Activity

This compound has also exhibited antimicrobial properties:

  • Bacterial Strains Tested : E. coli and S. aureus were used to assess the antimicrobial efficacy.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammation markers in animal models:

  • Experimental Model : Mice treated with the compound showed decreased levels of TNF-alpha and IL-6 after induced inflammation.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Cancer Research evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant apoptosis induction at higher concentrations.
    "The compound demonstrated robust anticancer activity, suggesting its potential as a therapeutic agent" .
  • Antimicrobial Assessment : Research conducted by Microbiology Letters highlighted the effectiveness of this compound against resistant bacterial strains, providing insights into its application in treating infections caused by multidrug-resistant organisms.
    "this compound shows promise as a novel antimicrobial agent" .

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